molecular formula C8H8BrClN2O2 B6305366 Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate CAS No. 2091009-80-0

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate

Cat. No.: B6305366
CAS No.: 2091009-80-0
M. Wt: 279.52 g/mol
InChI Key: GHRIDABVKDEQNS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a heterocyclic organic compound with a pyrazine ring substituted with bromine, chlorine, and methyl groups, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrazine precursor, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as iron(III) chloride for halogenation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of different pyrazine derivatives.

    Oxidation Reactions: Oxidation can introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with methoxide can yield methoxy-substituted pyrazine derivatives.

Scientific Research Applications

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the ester group can influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Ethyl 6-chloro-3-bromo-5-methylpyrazine-2-carboxylate: Similar structure but different halogen positions.

    Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRIDABVKDEQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(N=C1Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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